Scaffold Potency Validation: Pyrrolo[3,4-d]pyrimidine Core Delivers Low Nanomolar Kinase Inhibition
The pyrrolo[3,4-d]pyrimidine core is a validated kinase inhibitor scaffold. In US patent US9546173, compound 118—a 5,5-dimethyl-2-(tetrahydropyran-4-ylamino)-pyrrolo[3,4-d]pyrimidine-6-carboxamide bearing a 3-chlorophenylsulfonyl group—inhibits ERK2 with an IC50 of 23 nM [1]. Separately, in an ATR inhibitor program, the pyrrolo[3,4-d]pyrimidine derivative 48f achieved an IC50 of 0.0030 µM (3 nM) against ATR kinase and sub-0.1 µM antiproliferative activity in ATM-deficient tumor cell lines (LoVo IC50 0.040 µM, SW620 IC50 0.095 µM, OVCAR-3 IC50 0.098 µM) [2]. Although the target compound has not been profiled against these kinases, the core scaffold consistently supports tight target engagement across distinct chemotypes.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not determined for this specific compound |
| Comparator Or Baseline | ERK2 inhibitor compound 118: IC50 23 nM [1]; ATR inhibitor 48f: IC50 0.0030 µM [2] |
| Quantified Difference | Not applicable (cross-chemotype inference) |
| Conditions | Biochemical kinase activity assays; ERK2: phosphorylation of biotinylated ERKtide peptide; ATR: kinase inhibition assay |
Why This Matters
Establishes that the pyrrolo[3,4-d]pyrimidine core supports drug-like potency, justifying procurement for lead identification or optimization campaigns targeting kinases.
- [1] Subramanian S, Poon D, Lindvall M, et al. Substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors. US Patent US9546173B2, granted 2017-01-17. BindingDB entry BDBM244185 for compound 118: IC50 23 nM against ERK2. View Source
- [2] Qi Y, Wang K, Long B, et al. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. Eur J Med Chem. 2023;246:114999. PMID 36462444. View Source
